2-chloro-4-methyl-5-Thiazolecarboxaldehyde
Overview
Description
2-chloro-4-methyl-5-Thiazolecarboxaldehyde is a heterocyclic compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 g/mol It is characterized by a thiazole ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole aldehyde derivatives can undergo the baylis–hillman reaction with methyl acrylate, catalyzed by dabco (1,4-diazabicyclo[222]octane) . This reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-5-Thiazolecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with thiourea to form 2-chloro-4-methylthiazole, which is then oxidized to the corresponding aldehyde . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-5-Thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: 2-chloro-4-methyl-5-thiazolecarboxylic acid.
Reduction: 2-chloro-4-methyl-5-thiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylthiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-methyl-2-thiazolecarboxaldehyde:
2-thiazolecarboxaldehyde: Lacks both the chlorine and methyl groups, resulting in different chemical properties and reactivity.
Uniqueness
2-chloro-4-methyl-5-Thiazolecarboxaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group on the thiazole ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAYCEGMJWKEAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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